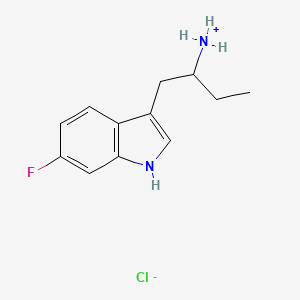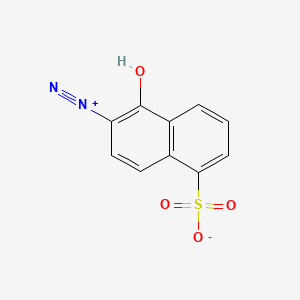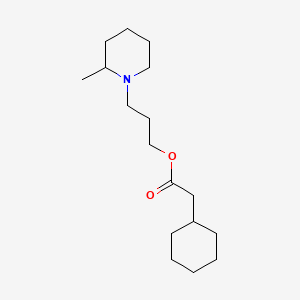![molecular formula C21H23ClN8O4 B13779573 2-Amino-5-[(2-chloro-6-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methylnicotinonitrile CAS No. 68877-62-3](/img/structure/B13779573.png)
2-Amino-5-[(2-chloro-6-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methylnicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-[(2-chloro-6-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methylnicotinonitrile is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors This particular compound is notable for its intricate structure, which includes multiple functional groups such as amino, cyano, nitro, and hydroxybutoxy groups
準備方法
The synthesis of 2-Amino-5-[(2-chloro-6-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methylnicotinonitrile typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. The reaction conditions must be carefully controlled to ensure the formation of the desired azo compound. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to enhance efficiency and yield .
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The presence of amino and hydroxy groups makes it susceptible to oxidation reactions, which can lead to the formation of quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, often using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions.
科学的研究の応用
2-Amino-5-[(2-chloro-6-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methylnicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a dye in various analytical techniques, including chromatography and spectroscopy, due to its intense color and stability.
Biology: The compound can be used as a staining agent in biological studies to visualize cellular components.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and bacterial infections.
作用機序
The mechanism of action of this compound is largely dependent on its interaction with biological molecules. The azo group can undergo reduction in the presence of certain enzymes, leading to the formation of aromatic amines, which can interact with DNA and proteins. This interaction can result in various biological effects, including antimicrobial and anticancer activities. The molecular targets and pathways involved are still under investigation, but it is believed that the compound can induce oxidative stress and disrupt cellular processes .
類似化合物との比較
Compared to other azo dyes, 2-Amino-5-[(2-chloro-6-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methylnicotinonitrile stands out due to its unique combination of functional groups. Similar compounds include:
Disperse Orange 3: Another azo dye with similar applications but different functional groups.
Acid Red 88: A water-soluble azo dye used in textile dyeing.
Direct Blue 15:
特性
CAS番号 |
68877-62-3 |
|---|---|
分子式 |
C21H23ClN8O4 |
分子量 |
486.9 g/mol |
IUPAC名 |
2-amino-5-[(2-chloro-6-cyano-4-nitrophenyl)diazenyl]-6-[3-(4-hydroxybutoxy)propylamino]-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C21H23ClN8O4/c1-13-16(12-24)20(25)27-21(26-5-4-8-34-7-3-2-6-31)18(13)28-29-19-14(11-23)9-15(30(32)33)10-17(19)22/h9-10,31H,2-8H2,1H3,(H3,25,26,27) |
InChIキー |
XESUQLJISQTRDH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC(=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])C#N)NCCCOCCCCO)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


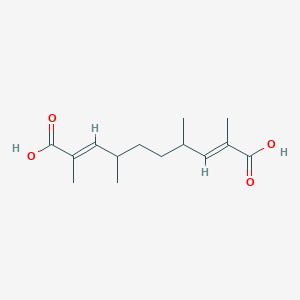
![1-[4-(2-Chloroethyl)phenyl]octan-1-one](/img/structure/B13779494.png)
![[2-(dimethylcarbamoyloxy)phenyl]azanium;chloride](/img/structure/B13779501.png)
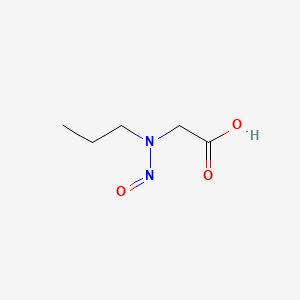
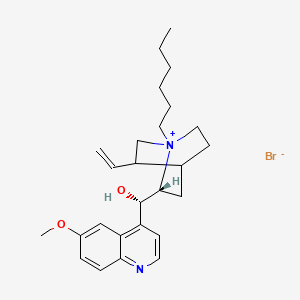
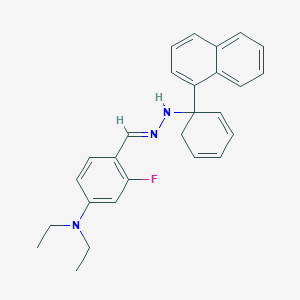
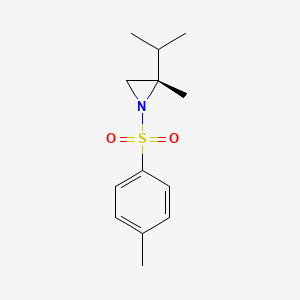

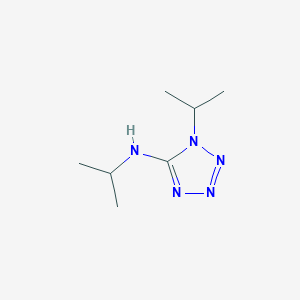
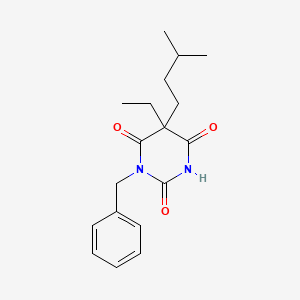
![5S-Iodo-1S,6S-3,7-dioxabicyclo[4,3,0]-nonan-8-one](/img/structure/B13779560.png)
